![molecular formula C8H7ClN2O B1428255 (6-Chloroimidazo[1,2-a]pyridin-5-yl)methanol CAS No. 1414864-05-3](/img/structure/B1428255.png)
(6-Chloroimidazo[1,2-a]pyridin-5-yl)methanol
Overview
Description
(6-Chloroimidazo[1,2-a]pyridin-5-yl)methanol, also known as 6-CIAP, is an organochlorine compound that has been studied extensively for its potential applications in scientific research. It is a colorless crystalline solid with a molecular weight of 229.58 g/mol and a melting point of 135-136°C. 6-CIAP is a derivative of the heterocyclic compound imidazopyridine, which is a five-membered ring containing nitrogen and carbon atoms. 6-CIAP has been studied for its potential as a synthetic intermediate, a biochemical probe, and a therapeutic agent.
Scientific Research Applications
Fluorescent Bioimaging of pH Levels
The compound (6-Chloroimidazo[1,2-a]pyridin-5-yl)methanol has been utilized in the development of fluorescent probes for bioimaging. These probes can monitor pH levels with high selectivity and sensitivity, offering brilliant reversibility and an extremely short response time. This application is particularly useful in biological research where pH monitoring is crucial, such as in the study of cellular processes like autophagy .
Cancer Research
Another significant application of this compound is in cancer research. It serves as an intermediate in the synthesis of molecules that target the PI3K-AKT pathway, which is often associated with tumorigenesis and poor prognosis in cancer patients. By inhibiting this pathway, researchers can better understand and potentially treat various forms of cancer .
Predictive Functionalization of N-Heterocycles
The compound is also used in the field of synthetic chemistry, particularly in the predictive functionalization of N-heterocycles. This involves using computational methods such as molecular mechanics (MM) and density-functional theory (DFT) to predict and achieve functionalization on various N-heterocycles, which are crucial components in many pharmaceuticals and agrochemicals .
properties
IUPAC Name |
(6-chloroimidazo[1,2-a]pyridin-5-yl)methanol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7ClN2O/c9-6-1-2-8-10-3-4-11(8)7(6)5-12/h1-4,12H,5H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AFULHVWKJIKBNU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NC=CN2C(=C1Cl)CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7ClN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901256574 | |
Record name | Imidazo[1,2-a]pyridine-5-methanol, 6-chloro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901256574 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
182.61 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(6-Chloroimidazo[1,2-a]pyridin-5-yl)methanol | |
CAS RN |
1414864-05-3 | |
Record name | Imidazo[1,2-a]pyridine-5-methanol, 6-chloro- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1414864-05-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Imidazo[1,2-a]pyridine-5-methanol, 6-chloro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901256574 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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